![molecular formula C15H11ClO4 B6369762 2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261941-59-6](/img/structure/B6369762.png)
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, is a compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and various organic solvents. Its chemical formula is C11H9ClO3 and its molecular weight is 226.64 g/mol. This compound has a variety of applications in scientific research and is an important reagent in organic synthesis.
Scientific Research Applications
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis and is used to synthesize a variety of compounds such as esters, amides, and thioesters. It is also used as a catalyst in the synthesis of polymers and is used in the synthesis of pharmaceuticals. In addition, this compound is used as a chromogenic reagent in analytical chemistry and is used in the determination of amino acids.
Mechanism of Action
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, acts as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form the corresponding esters, amides, and thioesters. In addition, it can react with aldehydes and ketones to form the corresponding imines and oximes.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, has been studied for its biochemical and physiological effects. It has been found to have antibacterial and antifungal activity and has been used to treat various infections. In addition, this compound has been found to have antioxidant activity and has been used to treat inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, in the laboratory has several advantages. It is a non-toxic reagent and is relatively inexpensive. In addition, it is easy to handle and store and can be used in a variety of reactions. The main limitation of this compound is its relatively low solubility in water and organic solvents, which can make it difficult to use in some reactions.
Future Directions
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, has a variety of applications in scientific research and has potential for further development. Future research could focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research could focus on its use as a catalyst in the synthesis of polymers and pharmaceuticals. Finally, further research could focus on the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, can be synthesized by a number of methods. One method involves the reaction of 4-chloro-3-methoxybenzoic acid with sodium methoxide in methanol. The reaction is carried out at a temperature of 80°C for 2 hours. The resulting product is then purified by recrystallization.
properties
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-8-9(6-7-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDOQEBIWGGLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683401 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-59-6 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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